Cas no 2413869-38-0 (tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate)

Tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate is a specialized organic compound featuring a benzothiazole core functionalized with a sulfanyl group at the 2-position and a tert-butyl carbamate moiety at the 5-position. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for heterocyclic modifications. The tert-butyloxycarbonyl (Boc) group offers protective functionality for amines, while the sulfanyl group enables further derivatization via thiol-based coupling reactions. Its stability under standard conditions and compatibility with diverse reaction conditions enhance its utility in multi-step synthetic routes. The compound is particularly relevant in the development of bioactive molecules, including potential therapeutic agents.
tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate structure
2413869-38-0 structure
Product name:tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate
CAS No:2413869-38-0
MF:C12H14N2O2S2
MW:282.381760120392
CID:5675858
PubChem ID:165768579

tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-26666402
    • 2413869-38-0
    • tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate
    • Inchi: 1S/C12H14N2O2S2/c1-12(2,3)16-10(15)13-7-4-5-9-8(6-7)14-11(17)18-9/h4-6H,1-3H3,(H,13,15)(H,14,17)
    • InChI Key: UUZYFBODKSHFME-UHFFFAOYSA-N
    • SMILES: S1C(NC2C=C(C=CC1=2)NC(=O)OC(C)(C)C)=S

Computed Properties

  • Exact Mass: 282.04967004g/mol
  • Monoisotopic Mass: 282.04967004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108Ų
  • XLogP3: 2.8

tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26666402-10.0g
tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate
2413869-38-0 95.0%
10.0g
$4545.0 2025-03-20
Enamine
EN300-26666402-0.25g
tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate
2413869-38-0 95.0%
0.25g
$972.0 2025-03-20
Enamine
EN300-26666402-0.1g
tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate
2413869-38-0 95.0%
0.1g
$930.0 2025-03-20
Enamine
EN300-26666402-5g
tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate
2413869-38-0
5g
$3065.0 2023-09-12
Enamine
EN300-26666402-0.05g
tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate
2413869-38-0 95.0%
0.05g
$888.0 2025-03-20
Enamine
EN300-26666402-1.0g
tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate
2413869-38-0 95.0%
1.0g
$1057.0 2025-03-20
Enamine
EN300-26666402-2.5g
tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate
2413869-38-0 95.0%
2.5g
$2071.0 2025-03-20
Enamine
EN300-26666402-5.0g
tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate
2413869-38-0 95.0%
5.0g
$3065.0 2025-03-20
Enamine
EN300-26666402-0.5g
tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate
2413869-38-0 95.0%
0.5g
$1014.0 2025-03-20
Enamine
EN300-26666402-10g
tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate
2413869-38-0
10g
$4545.0 2023-09-12

Additional information on tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate

Recent Advances in the Study of tert-Butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate (CAS: 2413869-38-0)

The compound tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate (CAS: 2413869-38-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the role of tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate as a versatile intermediate in the synthesis of biologically active molecules. The compound's benzothiazole core, coupled with the tert-butyl carbamate moiety, offers a promising scaffold for the development of novel inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of potent kinase inhibitors, showcasing its potential in oncology research.

In addition to its synthetic utility, tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate has been investigated for its direct biological effects. Preliminary in vitro studies suggest that the compound exhibits moderate anti-inflammatory and antioxidant properties, possibly due to the presence of the sulfanyl group. These findings, reported in a recent issue of Bioorganic & Medicinal Chemistry Letters, indicate its potential as a lead compound for the development of new anti-inflammatory agents.

The mechanism of action of tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate is currently under investigation. Computational docking studies have proposed that the compound may interact with specific protein targets involved in cellular signaling pathways. However, further experimental validation is required to confirm these predictions. Researchers are particularly interested in exploring its potential as a modulator of redox-sensitive proteins, given the reactive nature of the sulfanyl group.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate to improve yield and purity. A 2024 publication in Organic Process Research & Development described a novel, scalable synthesis route that addresses previous challenges in the isolation of the compound. This development is expected to facilitate broader research applications and potential industrial-scale production.

Looking ahead, the research community anticipates that tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate will continue to serve as an important building block in medicinal chemistry. Its unique combination of structural features makes it particularly valuable for fragment-based drug discovery approaches. Ongoing studies are exploring its incorporation into more complex molecular architectures aimed at addressing unmet medical needs in areas such as neurodegenerative diseases and infectious diseases.

In conclusion, tert-butyl N-(2-sulfanyl-1,3-benzothiazol-5-yl)carbamate (CAS: 2413869-38-0) represents a promising compound with diverse applications in chemical biology and drug discovery. The recent research highlights its dual role as both a synthetic intermediate and a biologically active molecule, warranting further investigation into its therapeutic potential and mechanism of action. As new findings emerge, this compound is likely to play an increasingly important role in the development of novel pharmaceutical agents.

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